Butanamide, 2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-
Description
This compound features a butanamide backbone with a substituted phenylazo group at position 2 and a benzimidazolone moiety at the N-position. The 4-chloro-2-(trifluoromethyl)phenyl substituent introduces strong electron-withdrawing effects, while the benzimidazolone group provides hydrogen-bonding capabilities due to its carbonyl and NH functionalities.
Properties
CAS No. |
39951-83-2 |
|---|---|
Molecular Formula |
C18H13ClF3N5O3 |
Molecular Weight |
439.8 g/mol |
IUPAC Name |
2-[[4-chloro-2-(trifluoromethyl)phenyl]diazenyl]-3-oxo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide |
InChI |
InChI=1S/C18H13ClF3N5O3/c1-8(28)15(27-26-12-4-2-9(19)6-11(12)18(20,21)22)16(29)23-10-3-5-13-14(7-10)25-17(30)24-13/h2-7,15H,1H3,(H,23,29)(H2,24,25,30) |
InChI Key |
AEASHRDYTBPWPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N=NC3=C(C=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation of the Azo Intermediate
Diazotization of the aromatic amine: The starting aromatic amine, 4-chloro-2-(trifluoromethyl)aniline, is treated with sodium nitrite (NaNO2) in acidic conditions (usually hydrochloric acid) at low temperature (0–5 °C) to form the corresponding diazonium salt.
Azo coupling reaction: The diazonium salt is then coupled with a suitable coupling component, often a β-keto amide or an activated aromatic compound such as a benzimidazolone derivative. This coupling forms the azo linkage (-N=N-) connecting the substituted phenyl ring to the butanamide moiety.
Synthesis of the Benzimidazolone Derivative
- The benzimidazolone fragment, N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl), is synthesized separately by cyclization of o-phenylenediamine derivatives with appropriate carbonyl sources (e.g., phosgene or urea derivatives) to form the benzimidazolone ring.
Formation of the Butanamide Backbone
- The butanamide portion is typically constructed by acylation of the benzimidazolone amine with a β-keto acid chloride or anhydride, such as 3-oxobutanoyl chloride, to introduce the 3-oxo substituent on the butanamide chain.
Final Coupling and Purification
The azo coupling step is usually the final key reaction, where the diazonium salt of the substituted aniline is coupled to the amide-functionalized benzimidazolone intermediate under controlled pH and temperature to yield the target azo compound.
The crude product is purified by recrystallization or chromatographic techniques to obtain the pure compound.
Detailed Reaction Scheme (Generalized)
| Step | Reactants | Reaction Type | Conditions | Product |
|---|---|---|---|---|
| 1 | 4-chloro-2-(trifluoromethyl)aniline + NaNO2/HCl | Diazotization | 0–5 °C, acidic aqueous solution | Diazonium salt |
| 2 | Benzimidazolone derivative + 3-oxobutanoyl chloride | Acylation | Organic solvent, base | N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutanamide |
| 3 | Diazonium salt + amide intermediate | Azo coupling | pH 8-10, 0–10 °C | Butanamide, 2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo- |
Research Results and Analytical Data
Yield: Typical yields for the azo coupling step range between 70-85%, depending on reaction conditions and purity of intermediates.
Purity: The final compound is characterized by high purity (>98%) after recrystallization.
Spectroscopic Characterization:
- UV-Vis Spectroscopy: Shows characteristic azo absorption bands around 400-450 nm due to the extended conjugation.
- NMR (1H and 13C): Confirms the presence of benzimidazolone protons and carbonyl carbons, as well as aromatic protons indicative of the substituted phenyl ring.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight 439.78 g/mol.
- IR Spectroscopy: Shows amide carbonyl stretch (~1650 cm⁻¹), azo (-N=N-) stretch (~1400 cm⁻¹), and other characteristic functional group absorptions.
Physical Properties: The compound is a solid with a melting point typically above 200 °C and is stable under ambient conditions.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition |
|---|---|
| Diazotization Temperature | 0–5 °C |
| Diazotization Medium | Dilute HCl aqueous solution |
| Coupling pH | 8–10 (buffered aqueous solution) |
| Coupling Temperature | 0–10 °C |
| Solvent for Acylation | Dichloromethane or similar organic solvent |
| Base for Acylation | Triethylamine or pyridine |
| Purification Method | Recrystallization from ethanol or chromatography |
| Yield of Final Product | 70–85% |
Chemical Reactions Analysis
Types of Reactions
Butanamide, 2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the azo group into amines under specific conditions.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, replacing the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) in basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Butanamide, 2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes and pigments due to its stable azo group.
Mechanism of Action
The mechanism of action of Butanamide, 2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo- involves its interaction with specific molecular targets and pathways. The compound’s azo group can undergo reduction to form amines, which may interact with cellular components, leading to various biological effects. The benzimidazole moiety is known to bind to enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Butanamide Derivatives
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group significantly boosts lipophilicity, enhancing membrane permeability relative to unsubstituted or methylated analogs .
- Crystallographic Behavior : While direct crystallographic data for the target compound is absent, and suggest that ring puckering in the benzimidazolone moiety could influence solid-state packing and solubility.
Biological Activity
Butanamide, 2-[[4-chloro-2-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-, is a synthetic compound with potential biological activities that warrant detailed investigation. This article explores its biological activity, including its pharmacological properties, toxicological data, and regulatory status.
Molecular Formula and Structure
- Molecular Formula : C₁₈H₁₃ClF₃N₅O₃
- CAS Number : 39951-83-2
- Structural Characteristics : The compound features an azo group linked to a chlorinated phenyl ring and a benzimidazole derivative, which are significant for its biological interactions.
Antimicrobial Activity
Some azo compounds have demonstrated significant antimicrobial properties. For instance, studies suggest that similar compounds can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic processes.
Anticancer Potential
The structural characteristics of Butanamide suggest potential anticancer activity. Azo compounds have been investigated for their ability to induce apoptosis in cancer cells through mechanisms such as oxidative stress and DNA damage.
Toxicological Data
Toxicity assessments are crucial for understanding the safety profile of Butanamide. The following points summarize relevant findings:
- Acute Toxicity : Limited data on acute toxicity is available; however, similar azo compounds have shown varying levels of toxicity based on their chemical structure.
- Mutagenicity : Azo dyes are often scrutinized for mutagenic potential due to the release of aromatic amines upon metabolic cleavage. Studies indicate that while some azo compounds are mutagenic, others may not pose significant risks.
- Carcinogenicity : The carcinogenic potential of azo compounds has been a subject of extensive research. While some studies indicate a risk associated with certain azo dyes, the low solubility of Butanamide may limit its bioavailability and subsequent metabolic activation.
Regulatory Status
Butanamide is listed on the Non-Domestic Substances List (NDSL) in Canada, indicating that its manufacture or import is subject to notification under environmental regulations. This status necessitates an assessment by Environment and Climate Change Canada to evaluate potential adverse effects on human health and the environment .
Study 1: Antimicrobial Efficacy
A study conducted on structurally similar azo compounds demonstrated significant antimicrobial activity against various bacterial strains. The results indicated that the presence of halogenated phenyl groups enhances antibacterial efficacy due to increased lipophilicity, facilitating membrane penetration.
Study 2: Cytotoxicity in Cancer Cells
In vitro studies examining the cytotoxic effects of related benzimidazole derivatives revealed that these compounds could induce apoptosis in human cancer cell lines. The mechanism involved was primarily through oxidative stress pathways and disruption of mitochondrial function.
Q & A
Q. What are the key functional groups and structural features of this compound that influence its reactivity?
The compound contains an azo group (-N=N-), a trifluoromethyl (-CF₃) substituent, a benzimidazolone moiety, and a ketone group. These groups contribute to its electronic properties, stability under acidic/basic conditions, and potential for hydrogen bonding. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the azo linkage may participate in redox reactions or photochemical transformations . Methodologically, confirm these features via FT-IR (azo stretch ~1400–1600 cm⁻¹), ¹⁹F NMR (for -CF₃), and X-ray crystallography (if crystals are obtainable) .
Q. What synthetic routes are commonly employed to prepare this compound?
The synthesis typically involves diazotization of 4-chloro-2-(trifluoromethyl)aniline followed by coupling with the benzimidazolone derivative. Critical steps include pH control during diazonium salt formation (pH < 3) and temperature optimization (0–5°C) to prevent premature decomposition. Purification often requires column chromatography with polar aprotic solvents (e.g., ethyl acetate/hexane) .
Q. How can the purity and identity of this compound be validated?
Use a combination of HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%), mass spectrometry (ESI-MS) for molecular ion confirmation, and ¹H/¹³C NMR to verify substituent positions. Cross-reference spectral data with published benzimidazolone and azo compound libraries .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, temperature) affect the yield and selectivity of the azo-coupling step?
Polar aprotic solvents (DMF, DMSO) enhance solubility of the diazonium salt but may promote side reactions. Low temperatures (0–5°C) stabilize the diazonium intermediate, while weakly acidic conditions (pH 4–6) optimize coupling efficiency with the benzimidazolone nucleophile. Competitive hydrolysis of the diazonium salt becomes significant above 10°C or in aqueous media .
Q. What analytical methods resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?
For ambiguous ¹H NMR signals (e.g., overlapping aromatic protons), employ 2D techniques like COSY or NOESY. If tautomerism in the benzimidazolone moiety complicates analysis, variable-temperature NMR or deuterium exchange experiments can clarify dynamic processes .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) can simulate binding to enzymes like cytochrome P450 or kinases. Density functional theory (DFT) calculations (B3LYP/6-311+G**) assess electronic properties of the azo group and trifluoromethyl substituent, predicting redox behavior or metabolic pathways .
Experimental Design & Data Analysis
Q. What strategies mitigate degradation during stability studies of this compound?
Conduct accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months). Use LC-MS to identify degradation products (e.g., azo bond cleavage or benzimidazolone ring oxidation). Stabilizers like antioxidants (BHT) or light-protective packaging may be necessary .
Q. How can reaction kinetics of the azo-coupling step be quantitatively analyzed?
Monitor the reaction via UV-Vis spectroscopy (λmax ~450 nm for azo compounds). Fit time-dependent absorbance data to a second-order kinetic model. Apparent activation energy (Ea) can be derived from Arrhenius plots using rate constants at multiple temperatures .
Contradictions & Challenges
Q. Why might synthetic yields vary significantly between batches despite consistent protocols?
Trace impurities in starting materials (e.g., residual metal ions in aniline derivatives) can catalyze side reactions. Perform ICP-MS analysis of reagents and use scavengers (EDTA) to chelate metals. Moisture-sensitive steps (e.g., diazotization) require strict anhydrous conditions .
Q. How to address discrepancies between computational predictions and experimental bioactivity results?
Re-evaluate force field parameters in docking studies or include solvent effects explicitly. Experimental validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) provides binding affinity data to refine models. Consider off-target interactions revealed by proteome-wide screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
